1-Ethyl-5-oxopyrrolidine-3-carbonitrile
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Overview
Description
1-Ethyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl group at the 1-position, a keto group at the 5-position, and a nitrile group at the 3-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-ethyl-5-oxopyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethylamine with a suitable nitrile precursor, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Ethyl-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields . Major products formed from these reactions include amines, alcohols, and other substituted pyrrolidine derivatives .
Scientific Research Applications
1-Ethyl-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit key enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Ethyl-5-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with a keto group at the 2-position, used in similar applications but with different reactivity and biological activity.
Pyrrolidine-2,5-dione: A compound with two keto groups, known for its use in medicinal chemistry and as a scaffold for drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKFWRDUVAESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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